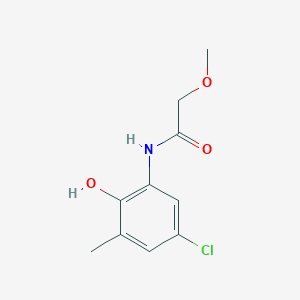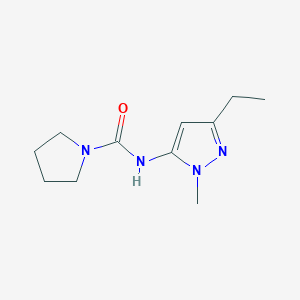![molecular formula C14H19ClN2OS B7594280 2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide, commonly known as CTMA, is a chemical compound with potential applications in scientific research. This compound belongs to the thiomorpholine class of compounds and has a molecular weight of 338.9 g/mol. CTMA is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.
Wirkmechanismus
The exact mechanism of action of CTMA is not fully understood, but it is thought to act as a sigma-1 receptor agonist. This means that it binds to the sigma-1 receptor and activates it, leading to downstream effects on various physiological processes.
Biochemical and Physiological Effects:
CTMA has been shown to have various biochemical and physiological effects. It has been reported to have analgesic and anxiolytic effects in animal models, indicating its potential as a therapeutic agent for pain and anxiety disorders. CTMA has also been shown to modulate the release of various neurotransmitters, including dopamine and glutamate, suggesting its potential as a tool for studying the role of these neurotransmitters in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CTMA in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective activation of this receptor. However, one limitation is that CTMA is a relatively new compound and its long-term effects are not fully understood. Additionally, the synthesis of CTMA requires the use of hazardous chemicals, which can pose a safety risk in the lab.
Zukünftige Richtungen
There are several potential future directions for research on CTMA. One direction is to further investigate its potential as a therapeutic agent for pain and anxiety disorders. Another direction is to study its effects on other physiological processes, such as memory and learning. Additionally, the development of new sigma-1 receptor agonists based on the structure of CTMA could lead to the discovery of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of CTMA involves the reaction of 4-chlorophenyl isothiocyanate with N,N-dimethylacetamide and thiomorpholine in the presence of a base. The reaction occurs at room temperature and the yield of CTMA is around 70%. The synthesis of CTMA is a relatively simple process that can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
CTMA has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, memory, and mood regulation. CTMA has been used as a tool to study the role of the sigma-1 receptor in these processes.
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-16(2)14(18)9-17-7-8-19-10-13(17)11-3-5-12(15)6-4-11/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYOKPRGAKCMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCSCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)


![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)



![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)

![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)